(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
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Overview
Description
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with amino and methyl substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification reactions, typically using benzyl chloroformate.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
- (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
- cis-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Uniqueness
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12H,7-9,14H2,1H3;1H/t10-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVOEPXDFGLFB-IYJPBCIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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